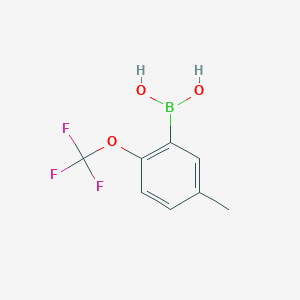
5-Methyl-2-(trifluoromethoxy)phenylboronic acid
Overview
Description
5-Methyl-2-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative that is not directly mentioned in the provided papers. However, the papers do discuss various phenylboronic acid derivatives with different substituents, which can provide insights into the behavior and properties of boronic acids in general, including those with trifluoromethoxy groups .
Synthesis Analysis
The synthesis of phenylboronic acid derivatives often involves the coupling of appropriate iodides with boronic acids or their esters. For instance, 3,5-bis(perfluorodecyl)phenylboronic acid was synthesized through the direct coupling of perfluorodecyl iodide with 1,3-diiodobenzene . Although the specific synthesis of 5-methyl-2-(trifluoromethoxy)phenylboronic acid is not detailed, similar synthetic strategies could potentially be applied, considering the reactivity of the trifluoromethoxy group and the presence of a methyl group in the ortho position.
Molecular Structure Analysis
The molecular structure of phenylboronic acid derivatives is characterized by the presence of a boronic acid group attached to a phenyl ring, which can be further substituted with various groups. The introduction of electron-withdrawing groups like trifluoromethyl or trifluoromethoxy can influence the acidity and the molecular conformation of these compounds. For example, the introduction of the -OCF3 group in (trifluoromethoxy)phenylboronic acids influences their acidity and results in the formation of hydrogen-bonded dimers in the solid state .
Chemical Reactions Analysis
Phenylboronic acids are known to participate in various chemical reactions, including Suzuki coupling and amidation reactions. The ortho-substituent on phenylboronic acids can play a key role in these reactions by preventing the coordination of reactants to the boron atom, thus accelerating the reaction . The presence of a trifluoromethoxy group could similarly affect the reactivity of 5-methyl-2-(trifluoromethoxy)phenylboronic acid in such reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylboronic acids are significantly influenced by their substituents. The acidity of these compounds can be altered by electron-withdrawing groups, which is important for their reactivity and potential applications. For example, the presence of a trifluoromethyl group increases the acidity for meta and para isomers compared to phenylboronic acid, while for the ortho isomer, the acidity is reduced due to steric hindrance . The trifluoromethoxy group is expected to have a similar electron-withdrawing effect, potentially increasing the acidity of the compound. Additionally, the antimicrobial activity of some phenylboronic acids has been investigated, showing moderate action against certain bacteria and fungi .
Scientific Research Applications
Antibacterial Activity
5-Methyl-2-(trifluoromethoxy)phenylboronic acid has been studied for its antibacterial properties. Research has shown that phenylboronic acids, including those with a trifluoromethoxy group, exhibit antibacterial potency against various bacteria such as Escherichia coli and Bacillus cereus. These compounds have been characterized for their structural, antimicrobial, and spectroscopic properties (Adamczyk-Woźniak et al., 2021).
Catalysis in Organic Synthesis
This compound has been explored as a catalyst in organic synthesis. For instance, derivatives of phenylboronic acid, such as 2,4-bis(trifluoromethyl)phenylboronic acid, have been used in dehydrative amidation between carboxylic acids and amines, aiding in the synthesis of α-dipeptides (Wang et al., 2018).
Targeted Drug Delivery
Phenylboronic acid-functionalized polymeric micelles have shown potential for targeted drug delivery, especially to cancer cells. Studies indicate that these micelles can recognize HepG2 cells (a liver cancer cell line) and promote drug uptake, making them a promising material for targeted cancer therapy (Zhang et al., 2013).
Organocatalyst in Chemical Reactions
Research has demonstrated the use of phenylboronic acids as organocatalysts in various chemical reactions. For example, 3,5-bis(pentafluorosulfanyl)phenylboronic acid has been used as a catalyst in Conia-ene carbocyclization, showcasing its potential in the synthesis of diverse organic compounds (Yang et al., 2012).
Study of DNA-Protein Interactions
Trifluoroacetophenone-linked nucleotides and DNA have been synthesized using phenylboronic acids for studying DNA-protein interactions. This research is significant in understanding the complex interactions between DNA and proteins (Olszewska et al., 2017).
Mechanism of Action
Target of Action
5-Methyl-2-(trifluoromethoxy)phenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organic groups that participate in the SM coupling reaction .
Mode of Action
In the SM coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound plays a crucial role in the SM coupling reaction, which is a key pathway in the synthesis of various organic compounds . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon–carbon bonds, which are fundamental in the construction of complex organic molecules .
Result of Action
The primary result of the action of 5-Methyl-2-(trifluoromethoxy)phenylboronic acid is the formation of new carbon–carbon bonds through the SM coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .
Action Environment
The action of 5-Methyl-2-(trifluoromethoxy)phenylboronic acid can be influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed in a variety of conditions, making it a versatile tool in organic synthesis . Additionally, the compound is relatively stable, readily prepared, and generally environmentally benign , which further enhances its applicability in different environments.
properties
IUPAC Name |
[5-methyl-2-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c1-5-2-3-7(15-8(10,11)12)6(4-5)9(13)14/h2-4,13-14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJLNXRODGEOBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)OC(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101224771 | |
| Record name | B-[5-Methyl-2-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101224771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(trifluoromethoxy)phenylboronic acid | |
CAS RN |
1079402-45-1 | |
| Record name | B-[5-Methyl-2-(trifluoromethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1079402-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[5-Methyl-2-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101224771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![31-amino-7-[3-(diaminomethylideneamino)propyl]-25-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-28-(1H-imidazol-5-ylmethyl)-6,9,12,15,18,21,24,27,30-nonaoxo-10,16-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid](/img/structure/B3030844.png)
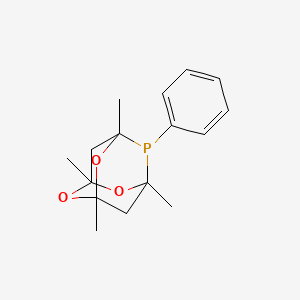
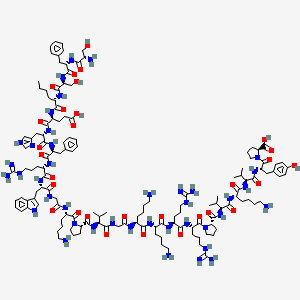
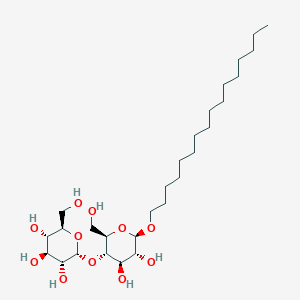

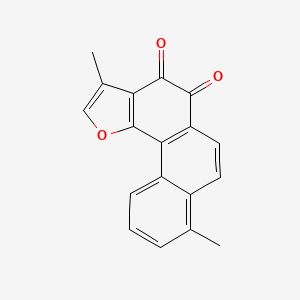
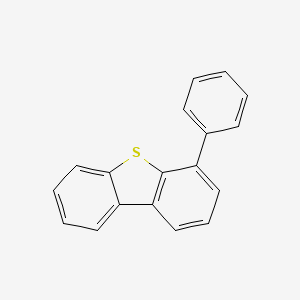
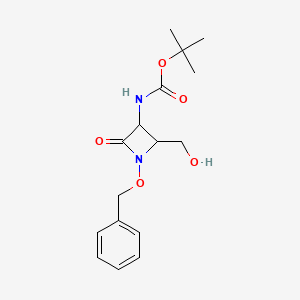
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B3030858.png)
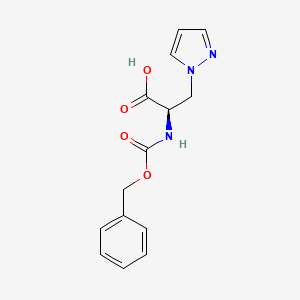
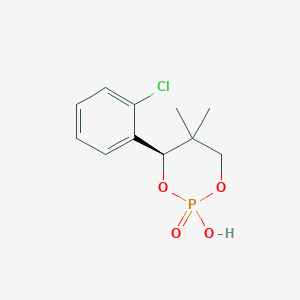
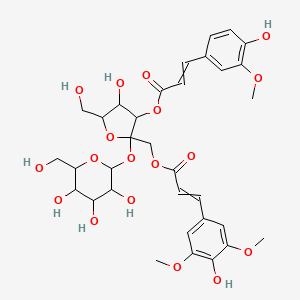
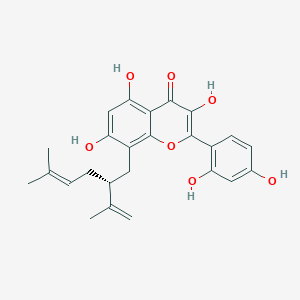
![(2S)-2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B3030867.png)